Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

4-Methoxy-1H-indole-3-carbaldehyde structure
90734-97-7 structure
商品名:4-Methoxy-1H-indole-3-carbaldehyde
CAS番号:90734-97-7
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD00152191
CID:61441
PubChem ID:146229

4-Methoxy-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Formyl-4-methoxyindole
    • 4-methoxy-1H-indole-3-carbaldehyde
    • 4-Methoxy-3-indolecarboxaldehyde
    • 4-Methoxyindole-3-carboxaldehyde
    • 4-Methoxy-1H-indole-3-carboxaldehyde
    • 4-Methoxyindole-3-aldehyde
    • 1H-Indole-3-carboxaldehyde, 4-methoxy-
    • 4-METHOXYINDOLE-3-CARBALDEHYDE
    • Q63393178
    • PubChem7687
    • 3-Formyl-4-methoxy-1H-indole
    • GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • CL3466
    • STK360767
    • WT81906
    • VI30438
    • AB04048
    • 4-METHOXY-3-INDOLECARBOXAL
    • 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
    • 90734-97-7
    • 4-methoxyindole-3-carboxaldehyde, AldrichCPR
    • EN300-96751
    • AC-23274
    • CS-0141833
    • M-3488
    • CHEBI:181462
    • AS-45961
    • MFCD00152191
    • Z3225948898
    • AKOS005258813
    • SY056970
    • DTXSID50238250
    • SCHEMBL1337138
    • 4-Methoxy-1H-indole-3-carbaldehyde
    • MDL: MFCD00152191
    • インチ: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
    • InChIKey: GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C2C(=CC=CC=2OC)NC=1

計算された属性

  • せいみつぶんしりょう: 175.06300
  • どういたいしつりょう: 175.063329
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 42.1

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.273
  • ふってん: 375.2 ℃ at 760 mmHg
  • フラッシュポイント: 180.7 °C
  • 屈折率: 1.679
  • PSA: 42.09000
  • LogP: 1.98900

4-Methoxy-1H-indole-3-carbaldehyde セキュリティ情報

4-Methoxy-1H-indole-3-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methoxy-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-96751-1g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
1g
$25.0 2023-09-01
Apollo Scientific
OR912398-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
£118.00 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M906456-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
1,177.20 2021-05-17
Enamine
EN300-96751-0.05g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96751-0.1g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.1g
$19.0 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F10932-25g
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7 97%
25g
8316.0CNY 2021-08-04
TRC
M263280-1g
4-Methoxy-3-indolecarboxaldehyde
90734-97-7
1g
$ 125.00 2022-06-04
TRC
M263280-250mg
4-Methoxy-3-indolecarboxaldehyde
90734-97-7
250mg
$110.00 2023-05-18
eNovation Chemicals LLC
Y0990212-25g
3-Formyl-4-methoxyindole
90734-97-7 95%
25g
$600 2024-08-02
Enamine
EN300-96751-1.0g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
1.0g
$25.0 2024-05-21

4-Methoxy-1H-indole-3-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  overnight, 40 °C
リファレンス
Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups
MacCoss, Rachel N.; Henry, Dara J.; Brain, Christopher T.; Ley, Steven V., Synlett, 2004, (4), 675-678

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Water ,  Phosphorus oxychloride
リファレンス
Studies towards the total synthesis of (-)mitragynine using solid-supported reagents
Henry, D. J., 2003, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diphosphoryl chloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → reflux
リファレンス
Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres
Coowar, Djalil; Bouissac, Julien; Hanbali, Mazen; Paschaki, Marie; Mohier, Eliane; et al, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon
Pindur, Ulf; Witzel, Helmut, Monatshefte fuer Chemie, 1990, 121(1), 77-80

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; basified
リファレンス
Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior
Butini, Stefania; Gemma, Sandra; Campiani, Giuseppe; Franceschini, Silvia; Trotta, Francesco; et al, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 5 min, reflux
リファレンス
Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease
Das, Banibrata; Vedachalam, Seenuvasan; Luo, Dan; Antonio, Tamara; Reith, Maarten E. A.; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ;  3 h, 30 °C
1.2 Reagents: Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  1 h, rt
1.3 3 h, 100 - 110 °C
リファレンス
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  rt
リファレンス
Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo
Yan, Jun; Chen, Jie; Zhang, Shun; Hu, Jinhui; Huang, Ling; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives
Amat, Mercedes; Seffar, Fatima; Llor, Nuria; Bosch, Joan, Synthesis, 2001, (2), 267-275

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Cuprous iodide
リファレンス
The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles
Somei, Masanori; Yamada, Fumio; Kunimoto, Masako; Kaneko, Chikara, Heterocycles, 1984, 22(4), 797-801

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ;  1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
リファレンス
Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction
Kerschgens, Isabel P.; Claveau, Elise; Wanner, Martin J.; Ingemann, Steen; van Maarseveen, Jan H.; et al, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  1,2-Diiodoethane ,  Water ;  2 h, 80 °C
リファレンス
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide
Zhu, Yu-Rong; Lin, Jin-Hong; Xiao, Ji-Chang, Synlett, 2022, 33(3), 259-263

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid ;  4.0 h, 60 - 70 °C
リファレンス
Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles
Duguta, Govardhan; Muddam, Bhooshan; Kamatala, Chinna Rajanna; Chityala, Yadaiah, Chemical Data Collections, 2020, 28,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
リファレンス
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues
Chen, Chou-Hsiung; Genapathy, Sivaneswary; Fischer, Peter M.; Chan, Weng C., Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  8 h, rt
リファレンス
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

4-Methoxy-1H-indole-3-carbaldehydeに関する追加情報

4-Methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7): A Comprehensive Overview

4-Methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as 4-methoxyindole-3-carbaldehyde, is a derivative of indole, a fundamental building block in the synthesis of various biologically active molecules. Its unique structural features and chemical properties make it an important intermediate in the development of pharmaceuticals and other advanced materials.

The chemical structure of 4-Methoxy-1H-indole-3-carbaldehyde consists of an indole ring with a methoxy group at the 4-position and an aldehyde group at the 3-position. The presence of these functional groups imparts distinct reactivity and stability characteristics to the molecule, making it suitable for a wide range of synthetic transformations. The aldehyde group, in particular, is highly reactive and can participate in various chemical reactions such as condensations, reductions, and additions.

In recent years, 4-Methoxy-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a precursor in the synthesis of indole alkaloids, which are known for their diverse biological activities. Indole alkaloids have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, among others. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel indole derivatives using 4-Methoxy-1H-indole-3-carbaldehyde as a key intermediate. These derivatives demonstrated potent anti-cancer activity against several human cancer cell lines.

Beyond its role in pharmaceutical research, 4-Methoxy-1H-indole-3-carbaldehyde has also found applications in materials science. Its unique electronic properties make it a valuable component in the design of organic semiconductors and optoelectronic devices. Researchers at the University of California, Berkeley, have reported the use of 4-Methoxy-1H-indole-3-carbaldehyde-based polymers in the fabrication of high-performance organic field-effect transistors (OFETs). These polymers exhibit excellent charge transport properties and stability, making them promising candidates for next-generation electronic devices.

The synthesis of 4-Methoxy-1H-indole-3-carbaldehyde can be achieved through various routes, depending on the desired yield and purity. One common method involves the condensation of 4-methoxyindole with formyl chloride or another suitable electrophilic carbonyl compound. This reaction typically proceeds under mild conditions and can be optimized to achieve high yields and selectivity. Another approach involves the oxidation of 4-methoxyindolylmethanol using an appropriate oxidizing agent such as Dess-Martin periodinane or PCC (pyridinium chlorochromate). Both methods have been widely reported in the literature and are well-established in synthetic chemistry laboratories.

The physical properties of 4-Methoxy-1H-indole-3-carbaldehyde, including its melting point, solubility, and spectral characteristics, have been extensively characterized. It is a solid at room temperature with a melting point ranging from 85 to 88°C. The compound is moderately soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard techniques such as recrystallization and column chromatography.

In terms of safety and handling, while 4-Methoxy-1H-indole-3-carbaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn at all times, and any spills or exposures should be promptly addressed according to established guidelines.

The future prospects for 4-Methoxy-1H-indole-3-carbaldehyde are promising across multiple disciplines. In medicinal chemistry, ongoing research aims to explore its potential as a lead compound for developing new therapeutic agents targeting various diseases. In materials science, efforts are focused on optimizing its electronic properties for use in advanced electronic devices. Additionally, interdisciplinary collaborations between chemists, biologists, and engineers are expected to drive further innovations in this field.

In conclusion, 4-Methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7) is a multifaceted compound with significant potential for both scientific research and practical applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working at the intersection of chemistry, biology, and materials science. As new discoveries continue to emerge, the importance of this compound is likely to grow even further.

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